

An In-Depth Technical Guide to Semustine (CAS No. 13909-09-6)

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Compound of Interest

Compound Name: *tripotassium;methyl(trioxido)silane*

Cat. No.: *B3423765*

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A Note on CAS Number 31795-24-1: Initial searches for CAS number 31795-24-1 indicate a substance identified as Potassium methylsiliconate. However, the core requirements of this technical guide, focusing on signaling pathways, experimental protocols for drug development, and its intended audience of researchers and scientists, strongly suggest an interest in a pharmaceutical compound. It is highly probable that the intended subject of this guide is Semustine (MeCCNU), a well-documented antineoplastic agent, for which the correct CAS number is 13909-09-6. This guide will proceed with a comprehensive overview of Semustine.

Introduction

Semustine, also known as MeCCNU and methyl-CCNU, is a nitrosourea compound with potent alkylating properties.^[1] As a chemotherapeutic agent, it has been investigated for its efficacy against a range of malignancies, most notably brain tumors, gastrointestinal cancers, and lymphomas.^{[1][2]} Its high lipophilicity allows it to cross the blood-brain barrier, a critical feature for the treatment of central nervous system neoplasms.^[1] This guide provides a detailed technical overview of Semustine, encompassing its chemical and physical properties, synthesis, mechanism of action, metabolism, and its application in preclinical and clinical research.

Chemical and Physical Properties

Semustine is a light yellow powder.^[3] It is an organochlorine compound and a derivative of urea.^{[3][4]} The key physicochemical properties of Semustine are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea	[3]
Synonyms	MeCCNU, Methyl-CCNU	[3]
CAS Number	13909-09-6	[3][4]
Molecular Formula	C ₁₀ H ₁₈ ClN ₃ O ₂	[3][4]
Molecular Weight	247.72 g/mol	[3][4]
Appearance	Light yellow powder	[3]
Solubility	- Water: 0.09 mg/mL- 0.1 N HCl: 0.09 mg/mL- 0.1 N NaOH: 0.09 mg/mL- 10% Ethanol: 0.10 mg/mL- Absolute Ethanol: 100.00 mg/mL- DMSO: 250.00 mg/mL- Chloroform: 667.00 mg/mL	[3]
Stability	Stable under normal conditions but should be protected from moisture. A refrigerated solution in 10% ethanol showed 2% decomposition in 6 hours, while a solution at room temperature showed 25% decomposition in 6 hours.	[3]

Synthesis

The synthesis of Semustine is a multi-step process that begins with the reaction of phosgene and aziridine to form di(aziridin-1-yl) methanone. This intermediate then reacts with hydrochloric acid to open the aziridine rings, yielding 1,3-bis(2-chloroethyl)-urea. Nitrosation of this compound with sodium nitrite in formic acid produces carmustine (BCNU). Finally,

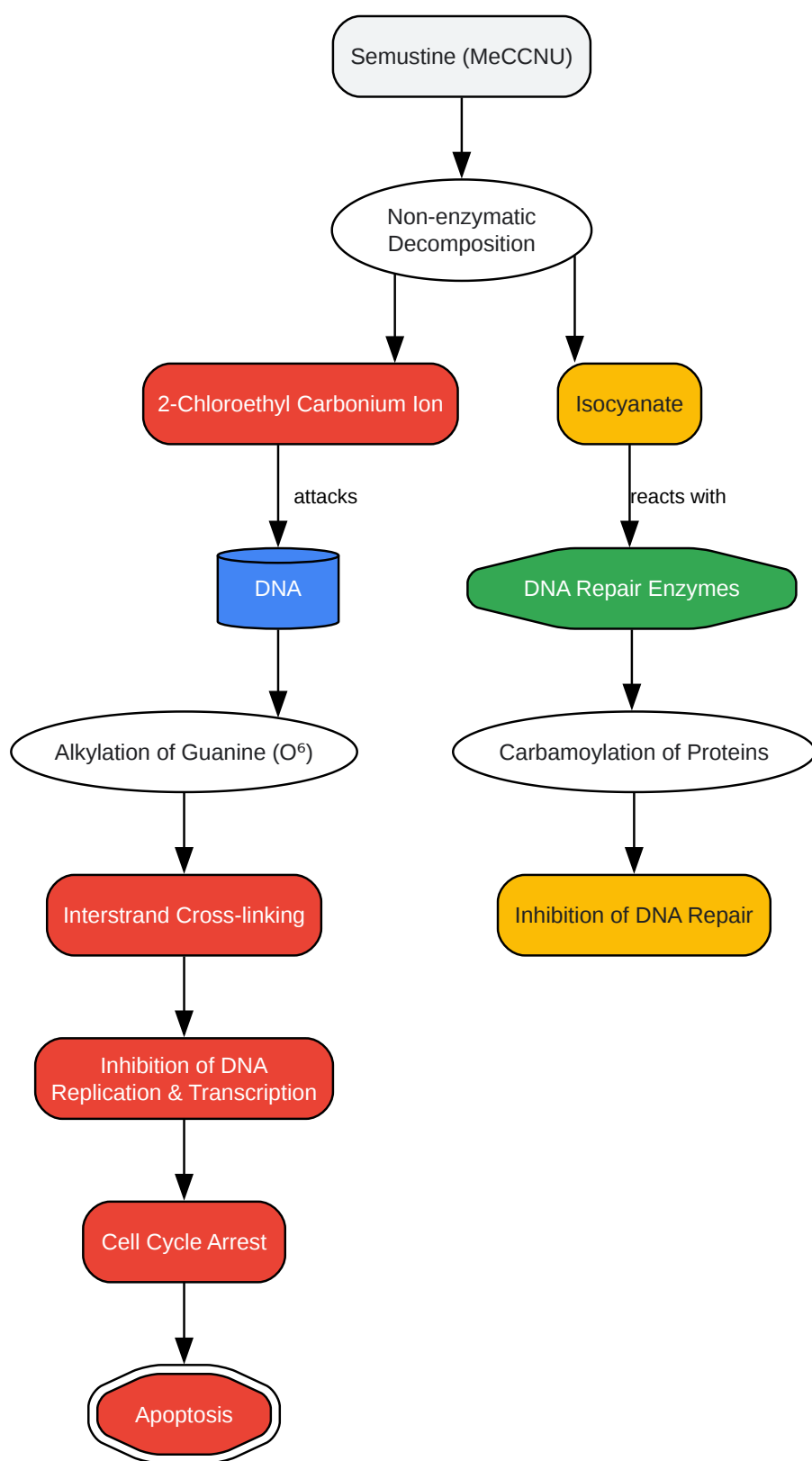
decomposition of carmustine in the presence of 4-methylcyclohexylamine, followed by a second nitrosation step, yields Semustine.[4]

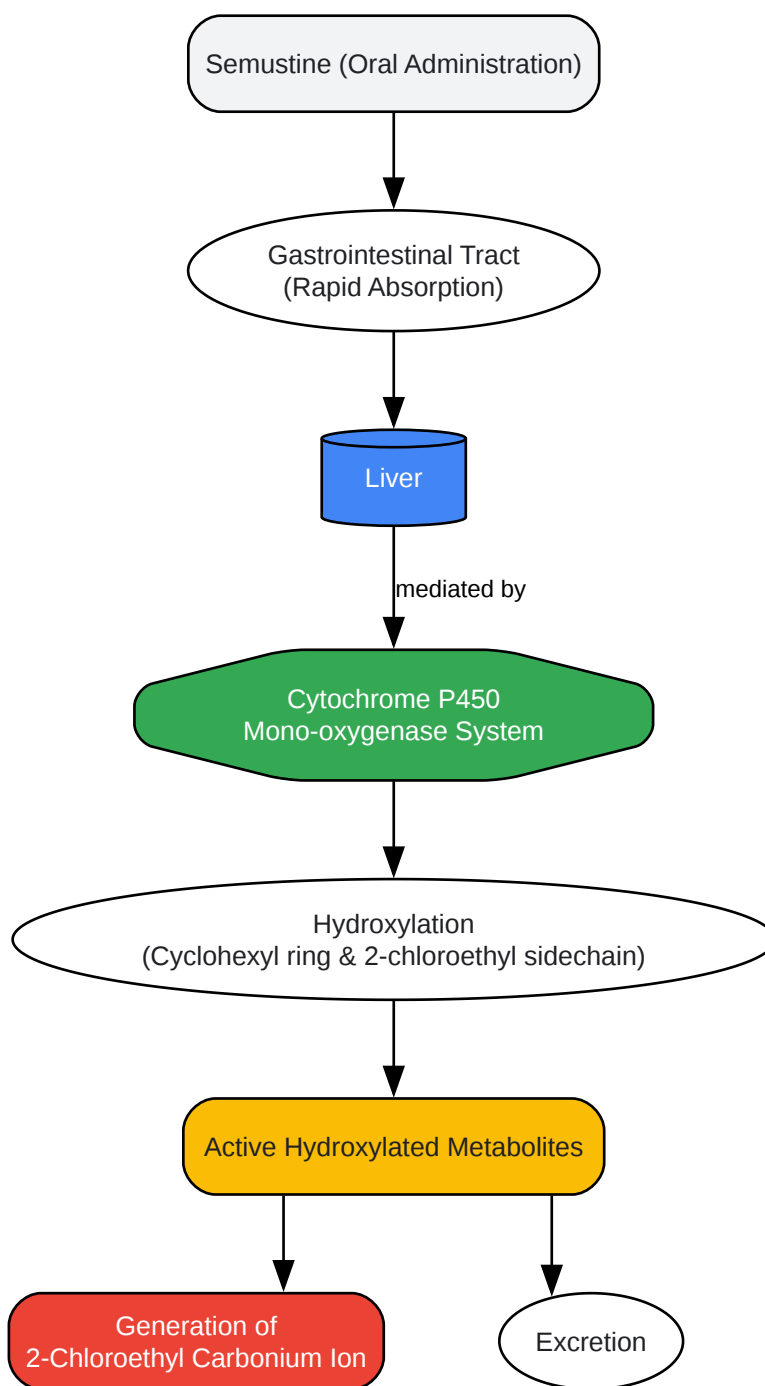
Mechanism of Action and Signaling Pathways

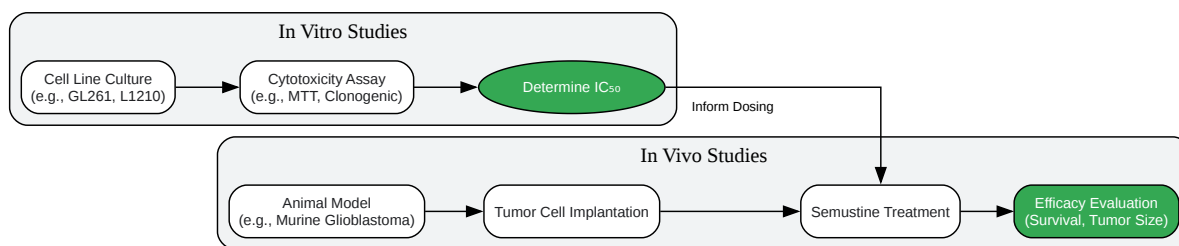
Semustine exerts its cytotoxic effects primarily through the alkylation of DNA.[1] As a member of the nitrosourea class of drugs, it is a bifunctional alkylating agent.[5] Upon administration, Semustine undergoes non-enzymatic decomposition to form reactive electrophilic species, including a chloroethyl carbonium ion and an isocyanate moiety.[1][2]

The chloroethyl carbonium ion is a potent electrophile that covalently binds to nucleophilic sites on DNA bases, particularly the O⁶-position of guanine.[1][6] This initial alkylation event can lead to a secondary reaction where the chlorine atom is displaced by a nucleophilic site on the complementary DNA strand, resulting in the formation of interstrand cross-links.[7] These cross-links prevent the separation of the DNA double helix, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[1][8]

The isocyanate moiety can carbamoylate lysine residues on proteins, including enzymes involved in DNA repair.[1] This inhibition of DNA repair enzymes potentiates the cytotoxic effects of the DNA alkylation.[1]







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